2-(4-methoxyphenyl)-N'-(1,2,4-triazol-4-yl)ethanimidamide
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Overview
Description
2-(4-methoxyphenyl)-N’-(1,2,4-triazol-4-yl)ethanimidamide is a chemical compound that features a methoxyphenyl group and a triazolyl group connected through an ethanimidamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N’-(1,2,4-triazol-4-yl)ethanimidamide typically involves the reaction of 4-methoxybenzaldehyde with 1,2,4-triazole in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-N’-(1,2,4-triazol-4-yl)ethanimidamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include:
Oxidation: 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-methoxyphenyl)-N’-(1,2,4-triazol-4-yl)ethanimidamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N’-(1,2,4-triazol-4-yl)ethanimidamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, forming coordination complexes that exhibit unique chemical and biological properties. Additionally, the methoxyphenyl group can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s affinity for its targets .
Comparison with Similar Compounds
Similar Compounds
2-methoxy-4-(4-methoxyphenylimino)methylphenol: Similar in structure but contains an imine group instead of a triazole ring.
4-(4H-1,2,4-triazol-4-yl)benzoic acid: Contains a triazole ring but differs in the presence of a carboxylic acid group instead of an ethanimidamide linkage.
Uniqueness
2-(4-methoxyphenyl)-N’-(1,2,4-triazol-4-yl)ethanimidamide is unique due to its combination of a methoxyphenyl group and a triazolyl group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C11H13N5O |
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Molecular Weight |
231.25 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-N'-(1,2,4-triazol-4-yl)ethanimidamide |
InChI |
InChI=1S/C11H13N5O/c1-17-10-4-2-9(3-5-10)6-11(12)15-16-7-13-14-8-16/h2-5,7-8H,6H2,1H3,(H2,12,15) |
InChI Key |
WXJXVAKYIPZGJD-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C/C(=N/N2C=NN=C2)/N |
SMILES |
COC1=CC=C(C=C1)CC(=NN2C=NN=C2)N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=NN2C=NN=C2)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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